2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves the condensation of a piperidine derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the desired compound . The reaction is usually carried out under reflux conditions for a specified period, followed by purification steps to isolate the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-N-(piperidin-3-yl)-1,2-dihydropyridine-3-carboxamide include:
- 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide
- 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both piperidine and pyridine rings in the same molecule allows for diverse interactions with biological targets and the potential for multiple therapeutic applications.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-oxo-N-piperidin-3-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-10-9(4-2-6-13-10)11(16)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,13,15)(H,14,16) |
InChI Key |
BTHVCVBTDFJPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
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